REACTION_SMILES
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[CH2:15]([O:17][C:18](=[O:16])[C:19]([F:20])([F:21])[F:22])[CH3:23].[CH2:1]([CH3:2])[O:3][CH:4]([C:5]#[CH:6])[O:7][CH2:8][CH3:9].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:10][CH2:11][CH2:12][CH2:13][Li:14]>>[CH2:1]([CH3:2])[O:3][CH:4]([C:5]#[C:6][C:18](=[O:17])[C:19]([F:20])([F:21])[F:22])[O:7][CH2:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Type
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product
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Smiles
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CCOC(C#CC(=O)C(F)(F)F)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |